5-Fluoro PB-22 5-hydroxyisoquinoline isomer

Description

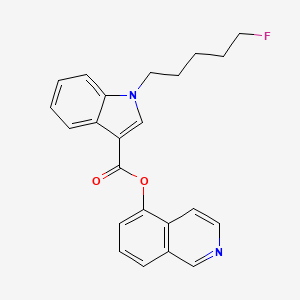

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines an isoquinoline moiety with a fluorinated pentyl chain and an indole carboxylate group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Properties

CAS No. |

2365471-16-3 |

|---|---|

Molecular Formula |

C23H21FN2O2 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

isoquinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-21(19)26)23(27)28-22-10-6-7-17-15-25-13-11-18(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |

InChI Key |

VDXHSBSNZLWZEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and indole intermediates, followed by the introduction of the fluorinated pentyl chain. Common reagents used in these reactions include halogenated solvents, strong bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

- Isoquinolin-5-yl1-(5-chloropentyl)-1H-indole-3-carboxylate

- Isoquinolin-5-yl1-(5-bromopentyl)-1H-indole-3-carboxylate

- Isoquinolin-5-yl1-(5-iodopentyl)-1H-indole-3-carboxylate

These compounds share similar structural features but differ in their halogenated side chains, which can influence their chemical reactivity and biological activity. The uniqueness of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate lies in its fluorinated pentyl chain, which imparts distinct properties compared to its chlorinated, brominated, or iodinated counterparts.

Biological Activity

Isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound belonging to the class of indole derivatives, notable for its interactions with cannabinoid receptors. This article explores its biological activity, including its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

Molecular Formula: CHFNO

Molecular Weight: 376.4 g/mol

CAS Number: 2365471-16-3

IUPAC Name: isoquinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate

The compound features a unique structure that includes an isoquinoline moiety, a pentyl chain substituted with fluorine, and an indole core. This structural configuration is crucial for its biological activity, particularly in modulating cannabinoid receptor activity.

Isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate primarily interacts with the CB1 and CB2 cannabinoid receptors, which are integral components of the endocannabinoid system. These interactions can lead to various physiological effects, such as:

- Pain Relief: The modulation of neurotransmitter release through CB1 receptor activation may result in analgesic effects.

- Anti-inflammatory Responses: Activation of CB2 receptors is associated with anti-inflammatory actions, making this compound a candidate for therapeutic applications in inflammatory conditions.

Biological Activity

The biological activity of isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate can be summarized as follows:

| Activity | Description |

|---|---|

| Psychoactive Effects | Similar to tetrahydrocannabinol (THC), it can induce euphoria and altered perception. |

| Analgesic Properties | Exhibits potential pain-relieving effects through cannabinoid receptor modulation. |

| Anti-inflammatory | May reduce inflammation by acting on CB2 receptors, relevant for conditions like arthritis. |

Synthesis

The synthesis of isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of isoquinoline and indole intermediates, followed by the introduction of the fluorinated pentyl chain. Common reagents include halogenated solvents and catalysts tailored to optimize yield and purity under controlled conditions.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Psychoactive Research: Investigations into its psychoactive properties have shown that it mimics THC's effects, indicating its potential use in research related to cannabis and synthetic cannabinoids.

- Therapeutic Applications: Research has suggested that compounds with similar structures may offer therapeutic benefits in managing chronic pain and inflammation .

- Comparative Studies: Studies comparing isoquinolin derivatives reveal that variations in the side chain significantly influence receptor affinity and biological effects, suggesting avenues for optimizing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.